Tris(1-naphthyl)silane
Description
Tris(1-naphthyl)silane, also referred to as trimethyl(1-naphthyl)silane (CAS 18052-80-7), is an organosilicon compound with the molecular formula C₁₃H₁₆Si and a molecular weight of 200.35 g/mol . It features a silicon atom bonded to three methyl groups and a 1-naphthyl group. Key physical properties include a density of 0.987 g/cm³, a melting point of 21.5 °C, and a boiling point of 99 °C at 0.2 Torr . The compound’s structure imparts significant steric bulk and lipophilicity (logP = 4.053) , making it useful in organic synthesis, coordination chemistry, and materials science.
Properties
CAS No. |
2536-76-7 |
|---|---|
Molecular Formula |
C30H21Si |
Molecular Weight |
409.6 g/mol |
InChI |
InChI=1S/C30H21Si/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |
InChI Key |
ZFLGRFVFTLAIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si](C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(1-naphthyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{3 C}_{10}\text{H}_7\text{MgBr} + \text{SiCl}4 \rightarrow \text{(C}{10}\text{H}_7)3\text{SiCl} + 3 \text{MgBrCl} ] [ \text{(C}{10}\text{H}_7)_3\text{SiCl} + \text{H}2\text{O} \rightarrow \text{(C}{10}\text{H}_7)_3\text{SiH} + \text{HCl} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tris(1-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It acts as a hydride donor in reduction reactions.
Substitution: The naphthyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone.
Reduction: Catalysts like palladium or platinum.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Silanols (e.g., tris(1-naphthyl)silanol).
Reduction: Silanes with different substituents.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Tris(1-naphthyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tris(1-naphthyl)silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom in the compound acts as a central hub, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Trimethoxy(naphthalen-1-yl)silane (CAS 18052-76-1)
- Molecular Formula : C₁₃H₁₆O₃Si
- Molecular Weight : 248.35 g/mol
- Substituents : Three methoxy (-OCH₃) groups and one 1-naphthyl group.
- Key Differences :
- Reactivity : The methoxy groups enhance hydrolysis susceptibility compared to tris(1-naphthyl)silane’s methyl groups, making it suitable for surface treatments (e.g., silane impregnation in concrete protection) .
- Polarity : Higher polarity due to oxygen atoms, leading to increased solubility in polar solvents.
- Applications : Used as a coupling agent in polymer composites and coatings .
Tri(naphthalen-2-yl)(1-phenylethoxy)silane (5a)
Dimethoxydi(naphthalen-1-yl)silane (6a)
- Molecular Formula : C₂₂H₂₂O₂Si
- Substituents : Two 1-naphthyl groups and two methoxy groups .
- Key Differences :
- Hydrogen Bonding : Methoxy groups enable hydrogen-bonding interactions, unlike tris(1-naphthyl)silane.
- Thermal Stability : Lower thermal stability compared to tris(1-naphthyl)silane due to hydrolytically labile methoxy groups.
Comparative Data Table
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